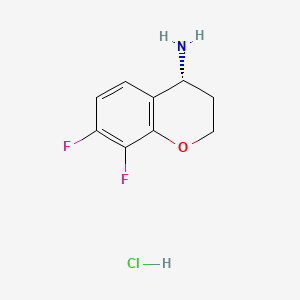

(R)-7,8-difluorochroman-4-amine hydrochloride

Description

Properties

IUPAC Name |

(4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11;/h1-2,7H,3-4,12H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOXQIUITFURPF-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC(=C2F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721447 | |

| Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266231-84-8 | |

| Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-7,8-difluorochroman-4-amine hydrochloride

Executive Summary

(R)-7,8-difluorochroman-4-amine hydrochloride is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms onto the chroman scaffold offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of parent compounds. This guide provides an in-depth analysis of the chemical properties, synthesis, characterization, and potential applications of this compound, tailored for researchers and professionals in the field of drug development. The presence of the difluoro motif on the aromatic ring, combined with the chiral amine, makes this a valuable intermediate for creating novel therapeutic agents with potentially enhanced metabolic stability, binding affinity, and membrane permeability.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 7,8-difluorochroman-4-amine. The chroman core is a bicyclic system consisting of a dihydropyran ring fused to a benzene ring. The key features of this molecule are the stereocenter at the C4 position bearing the amine group and the two fluorine atoms at the C7 and C8 positions of the aromatic ring.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| IUPAC Name | (4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride | [1] |

| CAS Number | 1266231-84-8 | [1][2][3] |

| Molecular Formula | C₉H₁₀ClF₂NO | [1][2] |

| Molecular Weight | 221.63 g/mol (Hydrochloride Salt) | [2] |

| Molecular Weight (Free Base) | 185.17 g/mol | [4][5][6] |

| Appearance | White to off-white solid (Typical) | Inferred |

| Storage Conditions | Inert atmosphere, room temperature or 2-8°C, keep in dark place | [2][4][6] |

Note: Properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. The C-F bond is exceptionally strong, which can block metabolic pathways, thereby increasing the metabolic stability and half-life of a drug.[7] Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and influence intermolecular interactions, potentially leading to improved binding affinity with biological targets.[7][8] The strategic placement of two fluorine atoms at the 7 and 8 positions of the chroman ring can significantly impact the electronic properties of the aromatic system and influence how the molecule interacts with its biological target.[9][10] This substitution can enhance properties like membrane permeation and metabolic stability.[7][8]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-7,8-difluorochroman-4-amine is a critical step. While specific documented syntheses for this exact hydrochloride salt are proprietary or found within patent literature, a general and logical synthetic approach can be outlined based on established chemical principles for analogous structures.

A common strategy involves the asymmetric reduction of a precursor ketone, 7,8-difluorochroman-4-one.

Conceptual Synthetic Workflow:

-

Synthesis of Precursor Ketone: The synthesis would begin with the preparation of 7,8-difluorochroman-4-one. This intermediate can typically be synthesized from a suitably substituted phenol via reactions like intramolecular Friedel-Crafts acylation.

-

Asymmetric Reduction or Reductive Amination: To establish the (R)-stereocenter, an asymmetric method is required.

-

Asymmetric Reductive Amination: The ketone can be reacted with an ammonia source and a chiral catalyst/reducing agent system to directly form the desired (R)-amine.

-

Asymmetric Reduction followed by Amination: Alternatively, the ketone can be asymmetrically reduced to the (R)-alcohol, which is then converted to the amine via a mesylate or tosylate intermediate and subsequent reaction with an amine source (e.g., sodium azide followed by reduction).

-

-

Salt Formation: The resulting (R)-7,8-difluorochroman-4-amine free base is then treated with hydrochloric acid (typically dissolved in a suitable solvent like ether or isopropanol) to precipitate the stable hydrochloride salt.

Caption: Conceptual workflow for the synthesis of the target compound.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Table 2: Standard Analytical Protocols

| Technique | Purpose | Expected Observations / Protocol |

| ¹H NMR | Structural Confirmation | Signals corresponding to aromatic, benzylic, and aliphatic protons. The chemical shifts and coupling constants will be influenced by the fluorine atoms. |

| ¹³C NMR | Carbon Skeleton Confirmation | Distinct signals for each carbon atom. The C-F couplings (large ¹JCF and smaller ²JCF, ³JCF) are characteristic and confirm the position of the fluorine atoms. |

| ¹⁹F NMR | Fluorine Environment | Two distinct signals for the non-equivalent F atoms at C7 and C8, confirming their presence and chemical environment. |

| Mass Spectrometry (MS) | Molecular Weight Verification | An [M+H]⁺ ion corresponding to the free base (m/z ≈ 186.08) would be expected under ESI+ conditions. |

| Chiral HPLC | Enantiomeric Purity | A method using a chiral stationary phase (e.g., Chiralpak® or Chiralcel®) is required to separate the (R) and (S) enantiomers and determine the enantiomeric excess (e.e.%). |

| FTIR | Functional Group Identification | Characteristic stretches for N-H (amine salt), C-F, aromatic C=C, and C-O bonds. |

Exemplar Analytical Workflow

Sources

- 1. This compound - CAS:1266231-84-8 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 2. 1266231-84-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:1266231-84-8 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 4. 1213550-52-7|(R)-7,8-Difluorochroman-4-amine|BLD Pharm [bldpharm.com]

- 5. 886762-83-0 | 7,8-Difluorochroman-4-amine - AiFChem [aifchem.com]

- 6. achmem.com [achmem.com]

- 7. researchgate.net [researchgate.net]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of (R)-7,8-difluorochroman-4-amine hydrochloride

Abstract

(R)-7,8-difluorochroman-4-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the chroman scaffold can modulate the physicochemical and pharmacokinetic properties of the molecule, potentially enhancing its therapeutic efficacy. This guide provides a comprehensive overview of a plausible synthetic route to this compound and a detailed workflow for its structural and stereochemical characterization. The methodologies described herein are based on established chemical principles and analogous transformations reported in the scientific literature, offering a robust framework for researchers in the field.

Introduction: The Significance of Fluorinated Chroman Derivatives

The chroman moiety is a privileged scaffold found in a variety of biologically active natural products and synthetic compounds. Derivatives of chroman have demonstrated a broad spectrum of pharmacological activities, including antiviral and enzyme-inhibitory effects. The strategic introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Consequently, fluorinated chroman derivatives are a promising class of compounds for the discovery of novel therapeutic agents. The synthesis and characterization of enantiomerically pure chiral amines, such as (R)-7,8-difluorochroman-4-amine, are critical for understanding their structure-activity relationships, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the preparation of the key intermediate, 7,8-difluorochroman-4-one. This is followed by an asymmetric reductive amination to introduce the desired chiral amine functionality, and the final step involves the formation of the hydrochloride salt to improve stability and handling properties.

Synthesis of 7,8-difluorochroman-4-one (3)

A plausible route to 7,8-difluorochroman-4-one (3) starts from 2,3-difluorophenol (1). The synthesis involves a Michael addition with acrylonitrile followed by an intramolecular cyclization. This approach is adapted from a similar synthesis of 5,7-difluorochroman-4-one.

Protocol:

-

Michael Addition: To a solution of 2,3-difluorophenol (1) in a suitable solvent such as tert-butanol, add a catalytic amount of a base like potassium carbonate. To this mixture, add acrylonitrile (2) dropwise at room temperature. The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate 3-(2,3-difluorophenoxy)propanenitrile.

-

Intramolecular Cyclization: The crude 3-(2,3-difluorophenoxy)propanenitrile is then treated with a strong acid, such as a mixture of trifluoromethanesulfonic acid and trifluoroacetic acid, to effect an intramolecular Houben-Hoesch reaction. This cyclization affords the desired 7,8-difluorochroman-4-one (3).

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 7,8-difluorochroman-4-one (3).

Causality of Experimental Choices:

-

The use of a mild base like potassium carbonate in the Michael addition minimizes side reactions.

-

The combination of trifluoromethanesulfonic acid and trifluoroacetic acid is a powerful system for promoting the intramolecular cyclization to form the chromanone ring.

Caption: Synthetic workflow for this compound.

Asymmetric Reductive Amination of 7,8-difluorochroman-4-one (3)

The key stereogenic center is introduced via an asymmetric reductive amination of the prochiral ketone 3. This transformation can be achieved using either transition-metal catalysis or biocatalysis.

Method A: Transition-Metal Catalyzed Asymmetric Reductive Amination

This method employs a chiral transition-metal complex, such as a Ruthenium- or Iridium-based catalyst with a chiral ligand, to effect the enantioselective reduction of the in-situ formed imine.

Protocol:

-

Reaction Setup: In a high-pressure reactor, 7,8-difluorochroman-4-one (3) is dissolved in a suitable solvent like methanol or trifluoroethanol.

-

Catalyst and Amine Source: A chiral Ruthenium catalyst (e.g., Ru/C3-TunePhos) and an ammonia source (e.g., ammonium acetate) are added.[1]

-

Hydrogenation: The reactor is purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until the starting material is consumed (monitored by HPLC or TLC).

-

Work-up and Purification: After depressurization, the reaction mixture is filtered to remove the catalyst. The solvent is evaporated, and the residue is purified by column chromatography to yield enantiomerically enriched (R)-7,8-difluorochroman-4-amine (4).

Method B: Biocatalytic Asymmetric Reductive Amination

Enzymes, such as ω-transaminases or reductive aminases, offer a green and highly selective alternative for the synthesis of chiral amines.[2][3][4]

Protocol:

-

Reaction Medium: A buffered aqueous solution is prepared.

-

Enzyme and Substrates: An appropriate (R)-selective ω-transaminase is added, along with the substrate 7,8-difluorochroman-4-one (3) and an amine donor (e.g., isopropylamine). A cofactor, such as pyridoxal 5'-phosphate (PLP), is also required.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature and pH with gentle agitation. The progress of the reaction is monitored by HPLC.

-

Work-up and Extraction: Once the reaction reaches equilibrium or completion, the enzyme is removed by centrifugation or filtration. The product is then extracted with an organic solvent.

-

Purification: The extracted product is purified by column chromatography to afford (R)-7,8-difluorochroman-4-amine (4).

Formation of the Hydrochloride Salt (5)

The final step is the conversion of the chiral amine (4) into its hydrochloride salt (5) to enhance its stability and crystallinity.

Protocol:

-

Dissolution: The purified (R)-7,8-difluorochroman-4-amine (4) is dissolved in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

-

Acidification: A solution of anhydrous hydrogen chloride in a suitable solvent (e.g., diethyl ether) is added dropwise to the amine solution with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound (5).[5][6]

Characterization Workflow

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and stereochemistry.

Caption: Comprehensive characterization workflow for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will confirm the presence of the chroman scaffold protons and the amine proton. The chemical shifts and coupling constants will be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms, confirming the molecular framework. The chemical shifts of the carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and positions of the two fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns (F-F and H-F coupling) will provide definitive structural information.

Expected ¹H and ¹³C NMR Data for the Chroman Scaffold:

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C2 | ~4.2-4.5 (m) | ~65-70 |

| C3 | ~2.0-2.4 (m) | ~30-35 |

| C4 | ~4.5-5.0 (m) | ~50-55 |

| C4a | - | ~115-120 |

| C5 | ~6.8-7.2 (d) | ~110-115 |

| C6 | ~6.7-7.0 (t) | ~115-120 |

| C7-F | - | ~150-160 (d, J_CF) |

| C8-F | - | ~155-165 (d, J_CF) |

| C8a | - | ~140-145 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.[7][8]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will be used to determine the molecular weight of the compound. The protonated molecular ion [M+H]⁺ will be observed at m/z corresponding to the molecular formula of the free amine (C₉H₉F₂NO). High-resolution mass spectrometry (HRMS) will provide the exact mass, further confirming the elemental composition. Fragmentation patterns can also provide structural information.[9][10][11][12]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (ee%) of the synthesized amine.

Protocol:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA or Chiralcel® OD-H, is recommended.[13][14]

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

-

Additive: A small amount of a basic additive, such as diethylamine (DEA) or an acidic additive like ethanesulfonic acid (ESA), may be required to improve peak shape and resolution.[15][16]

-

Detection: UV detection at an appropriate wavelength is used to monitor the elution of the enantiomers.

-

Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers in the chromatogram.

Expected Outcome:

A successful chiral separation will show two baseline-resolved peaks corresponding to the (R) and (S) enantiomers. The chromatogram of the synthesized product should ideally show a single major peak for the (R)-enantiomer.

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[17][18][19][20]

Protocol:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, which provides the precise three-dimensional arrangement of the atoms in the molecule.

-

Determination of Absolute Configuration: The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data, often expressed by the Flack parameter.

Expected Outcome:

The X-ray crystal structure will unambiguously confirm the (R)-configuration at the C4 position of the chroman ring. It will also provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Conclusion

This technical guide outlines a comprehensive and scientifically sound approach for the synthesis and characterization of this compound. The proposed synthetic route, employing an asymmetric reductive amination as the key step, offers a viable pathway to this valuable chiral building block. The detailed characterization workflow, encompassing a suite of modern analytical techniques, ensures the unambiguous confirmation of the structure, purity, and absolute stereochemistry of the final product. The information presented herein serves as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- BenchChem. (n.d.). HPLC method for chiral separation of 7-Methylchroman-4-amine.

- Koszelewski, D., Müller, M., & Faber, K. (2013). Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases.

- Wang, Y., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.

- Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. In Asymmetric Catalysis (pp. 1-34). Springer, Berlin, Heidelberg.

- Li, W., et al. (2018). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2.

- Aleku, G. A., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.

- Aleku, G. A., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.

- Li, J., et al. (2023). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Process Research & Development.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- Wang, Y., et al. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.

- Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 166-175.

- CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol. (2022).

- Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of Pharmaceutical Sciences, 106(12), 3425-3435.

- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.

- Flack, H. D., & Bernardinelli, G. (2008).

- Martin, G. E., & Williams, A. J. (2009). X-ray Crystallography of Chemical Compounds. Current Pharmaceutical Analysis, 5(2), 135-146.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- The Pharma Innovation. (2024). A review on x-ray crystallography and it's applications.

- Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. Retrieved from Sciencemadness Discussion Board website.

- ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?.

- Linington, R. G., et al. (2020). X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Journal of the American Chemical Society, 142(5), 2272-2277.

- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- Explain Everything. (2020, April 19). Conversion of Amines to Amine Salts [Video]. YouTube.

- Lightboard. (2022, June 6).

- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Colorado Boulder website.

- The Organic Chemistry Tutor. (2023, January 26).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243843).

- ResearchGate. (2023). How can I neutralize aminehydrochlorides?.

- Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6589-6603.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Hossain, M. A., & Islam, M. R. (2008). Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside. Journal of the Bangladesh Chemical Society, 21(1), 77-82.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Bonechi, C., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061.

- Asadipour, A., et al. (2017). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Medicinal Chemistry Research, 26(11), 2848-2856.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]

- 4. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. m.youtube.com [m.youtube.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GCMS Section 6.15 [people.whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 15. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Solubility and Stability of (R)-7,8-difluorochroman-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-7,8-difluorochroman-4-amine hydrochloride is a chiral amine derivative of the chroman scaffold, a structure of significant interest in medicinal chemistry. The fluorine substituents on the aromatic ring are expected to modulate its physicochemical properties, including lipophilicity and metabolic stability. As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is paramount for formulation development, ensuring bioavailability, and defining storage conditions. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, synthesizing established principles of pharmaceutical analysis with insights into its specific chemical nature. While extensive public data on this specific molecule is limited, this document outlines the essential experimental protocols and theoretical considerations for its comprehensive evaluation.

Introduction: Physicochemical Context

This compound possesses key structural features that are anticipated to govern its solubility and stability profile. The presence of the amine group, protonated as a hydrochloride salt, suggests a degree of aqueous solubility. Conversely, the difluorinated chroman ring contributes to its lipophilicity. The overall solubility will, therefore, be a balance of these competing characteristics and highly dependent on the pH of the medium. The chiral center at the 4-position introduces the possibility of enantiomeric-specific interactions and stability, although significant differences are not typically expected in achiral environments.

The chemical stability of the molecule will likely be influenced by the amine functionality, which can be susceptible to oxidation. The ether linkage within the chroman ring and the aromatic system are generally stable but can be subject to degradation under harsh conditions. Forced degradation studies are essential to identify potential degradation pathways and products.[1][2][3][4]

Aqueous Solubility Profiling

A comprehensive understanding of the aqueous solubility of this compound across a physiologically relevant pH range is critical for predicting its in vivo dissolution and absorption.[5]

pH-Dependent Solubility Determination

Rationale: The Biopharmaceutics Classification System (BCS) framework highlights the importance of solubility in determining the oral bioavailability of a drug.[6][7][8] For an amine hydrochloride, solubility is expected to be highest at low pH, where the amine is fully protonated, and decrease as the pH approaches and surpasses its pKa. Determining the pH-solubility profile is a foundational step in pre-formulation.[7]

Experimental Protocol: Equilibrium Shake-Flask Method [5][7]

-

Buffer Preparation: Prepare a series of aqueous buffers at various pH values, typically covering the physiological range of pH 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer).[7]

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer solution. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature, typically 37 ± 1 °C, for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7] Preliminary experiments can establish the time required to reach equilibrium.[7]

-

Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved API in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to generate the pH-solubility profile.

Solubility in Biorelevant Media

To better simulate in vivo conditions, solubility studies can be extended to biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

Solubility in Organic Solvents

Determining the solubility in various organic solvents is crucial for developing purification methods (e.g., crystallization) and for the formulation of non-aqueous dosage forms.[9]

Experimental Protocol: Isothermal Shake-Flask Method

The protocol is similar to the aqueous solubility determination, with the substitution of aqueous buffers with a range of organic solvents of varying polarity (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate).

Table 1: Hypothetical Solubility Data Summary for this compound

| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Rationale |

| pH 1.2 Buffer | 37 | High | Fully protonated amine salt |

| pH 4.5 Buffer | 37 | Moderate | Approaching the pKa of the amine |

| pH 6.8 Buffer | 37 | Low | Predominantly free base form |

| Water | 25 | Moderate | Hydrochloride salt form |

| Methanol | 25 | High | Polar protic solvent |

| Dichloromethane | 25 | Low to Moderate | Less polar solvent |

Stability Assessment and Forced Degradation Studies

Stability testing is essential to determine the intrinsic stability of the molecule, identify potential degradation products, and establish a stability-indicating analytical method.[4][10][11][12] Forced degradation studies involve exposing the API to stress conditions more severe than those used for accelerated stability testing.[1][2][3]

Diagram 1: Workflow for Solubility and Stability Assessment

Caption: Workflow for the comprehensive assessment of solubility and stability.

Development of a Stability-Indicating Method

A crucial prerequisite for stability studies is the development and validation of a stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to separate the intact API from any potential degradation products, impurities, and excipients, ensuring that the quantification of the API is accurate and specific.[10][13][14]

Forced Degradation Protocols

The following are standard stress conditions applied in forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4]

3.2.1. Acid and Base Hydrolysis

-

Protocol: Expose a solution of the API to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60°C) for a defined period.[1]

-

Anticipated Outcome: The chroman ether linkage and the amine group are generally stable to mild acid and base hydrolysis. Significant degradation is not expected under these conditions.

3.2.2. Oxidative Degradation

-

Protocol: Treat a solution of the API with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[1]

-

Anticipated Outcome: The primary amine is susceptible to oxidation, potentially forming N-oxide or other related species.[1] This is a likely degradation pathway.

3.2.3. Thermal Degradation

-

Protocol: Expose the solid API to dry heat (e.g., 60-80°C) for an extended period.

-

Anticipated Outcome: The molecule is expected to be relatively stable to thermal stress in its solid, crystalline hydrochloride salt form.

3.2.4. Photostability

-

Protocol: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH guideline Q1B.

-

Anticipated Outcome: The difluorinated aromatic ring may be susceptible to photolytic degradation.

Diagram 2: Potential Degradation Pathways

Caption: Potential degradation pathways under various stress conditions.

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Reagents/Parameters | Expected Degradation | Potential Degradant(s) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | Minimal | Unlikely |

| Base Hydrolysis | 0.1 N NaOH, 60°C | Minimal | Unlikely |

| Oxidation | 3% H₂O₂, RT | Significant | N-Oxide |

| Thermal (Solid) | 80°C | Minimal | Unlikely |

| Photolytic | ICH Q1B | Possible | Photolytic fragments/adducts |

Chiral Stability

It is important to confirm that the stress conditions applied during forced degradation studies do not cause racemization of the chiral center at the C4 position. A chiral HPLC method should be employed to analyze the stressed samples to ensure the enantiomeric purity is maintained.[13][14][15]

Conclusion

A comprehensive evaluation of the solubility and stability of this compound is a critical, multi-faceted process that informs drug development from lead optimization to final formulation. This guide outlines a systematic approach based on established scientific principles and regulatory expectations. The pH-dependent aqueous solubility, solubility in organic media, and a thorough forced degradation study are the cornerstones of this characterization. The anticipated high solubility in acidic conditions and potential susceptibility to oxidative degradation are key considerations for formulation scientists. The experimental frameworks provided herein offer a robust starting point for researchers to generate the necessary data to advance the development of this promising chemical entity.

References

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy. [Link]

-

Annex 4 - World Health Organization (WHO). [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]

-

Development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Forced Degradation Studies - MedCrave online. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

-

Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - ResearchGate. [Link]

-

Development of forced degradation and stability indicating studies of drugs – A review. [Link]

-

Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - Semantic Scholar. [Link]

-

Stability indicating study by using different analytical techniques - IJSDR. [Link]

-

(PDF) Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations - ResearchGate. [Link]

-

Stability Indicating Assay Method - IJCRT.org. [Link]

Sources

- 1. ijrpp.com [ijrpp.com]

- 2. ajpsonline.com [ajpsonline.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 7. who.int [who.int]

- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. ijsdr.org [ijsdr.org]

- 11. researchgate.net [researchgate.net]

- 12. ijcrt.org [ijcrt.org]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-7,8-difluorochroman-4-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of (R)-7,8-difluorochroman-4-amine hydrochloride (CAS Number: 1266231-84-8), a chiral amine of significant interest to researchers in medicinal chemistry and drug development. This document details the molecule's chemical identity, the strategic importance of its structural features, a proposed stereoselective synthesis pathway, and robust analytical methodologies for its characterization. Furthermore, potential pharmacological applications are discussed based on the bioactivity of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction and Scientific Rationale

This compound is a fluorinated derivative of the chroman scaffold, a privileged structure in numerous biologically active compounds.[1] The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.[2][3] The difluorination at the 7 and 8 positions of the chroman ring is anticipated to modulate the electronic properties and metabolic susceptibility of the aromatic ring.

The specific (R)-stereochemistry at the C4 position is a critical feature, as the biological activity of chiral molecules often resides in a single enantiomer. Consequently, stereoselective synthesis and rigorous analytical confirmation of enantiopurity are paramount for the meaningful investigation of this compound's pharmacological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its corresponding free base is presented in Table 1. The difluorination of the chroman ring is expected to influence properties such as pKa and lipophilicity (LogP). The electron-withdrawing nature of the fluorine atoms generally leads to a decrease in the pKa of nearby amines.[4]

| Property | This compound | (R)-7,8-difluorochroman-4-amine (Free Base) |

| CAS Number | 1266231-84-8[5] | 1213550-52-7 |

| Molecular Formula | C₉H₁₀ClF₂NO[5] | C₉H₉F₂NO |

| Molecular Weight | 221.63 g/mol [5] | 185.17 g/mol |

| Appearance | White to off-white solid (predicted) | Colorless oil or low-melting solid (predicted) |

| Storage | Inert atmosphere, room temperature[5] | Keep in dark place, inert atmosphere, 2-8°C |

Stereoselective Synthesis Pathway

An efficient and highly stereoselective synthesis of this compound can be envisioned in a multi-step process commencing with the corresponding 7,8-difluorochroman-4-one. The key transformations involve an asymmetric reduction to establish the (R)-chiral center at C4, followed by a stereospecific conversion of the resulting hydroxyl group to the amine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Asymmetric Reduction of 7,8-Difluorochroman-4-one

The enantioselective reduction of the prochiral ketone is the cornerstone of this synthesis. While several chemical methods exist, such as the Corey-Bakshi-Shibata (CBS) reduction, enzymatic catalysis offers a green and highly selective alternative.[6][7]

Principle: A ketoreductase (KRED) enzyme, often from a microbial source, utilizes a cofactor such as NADPH to deliver a hydride to one face of the ketone, yielding the alcohol with high enantiomeric excess (ee).[7]

-

Materials:

-

7,8-Difluorochroman-4-one

-

Ketoreductase (e.g., from Candida magnoliae)

-

Glucose dehydrogenase (for cofactor regeneration)

-

NADP⁺ (catalytic amount)

-

D-Glucose

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a buffered solution (pH 7.0) containing D-glucose, add NADP⁺, glucose dehydrogenase, and the selected ketoreductase.

-

Add 7,8-difluorochroman-4-one to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the conversion by HPLC or TLC.

-

Upon completion, extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude (R)-7,8-difluorochroman-4-ol.

-

Purify the product by flash column chromatography on silica gel.

-

Experimental Protocol: Stereospecific Amination via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of a secondary alcohol to a variety of functional groups, including amines, with complete inversion of configuration.[8][9]

Principle: The alcohol is activated by triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD), forming an oxyphosphonium salt. This intermediate is then displaced by a nitrogen nucleophile in a classic Sₙ2 reaction, resulting in the desired amine with inverted stereochemistry.

Caption: Simplified mechanism of the Mitsunobu reaction for alcohol to amine conversion.

-

Materials:

-

(R)-7,8-Difluorochroman-4-ol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Diphenylphosphoryl azide (DPPA) or phthalimide as the nitrogen source

-

Anhydrous tetrahydrofuran (THF)

-

Staudinger reduction reagents (if using DPPA): PPh₃, water

-

Hydrazine hydrate (if using phthalimide)

-

Diethyl ether

-

Hydrochloric acid (solution in diethyl ether)

-

-

Procedure:

-

Dissolve (R)-7,8-difluorochroman-4-ol, PPh₃, and the nitrogen source (e.g., DPPA) in anhydrous THF under an inert atmosphere.

-

Cool the mixture to 0°C.

-

Slowly add DIAD dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

If DPPA was used, proceed with a Staudinger reduction by adding PPh₃ followed by water to convert the azide to the amine. If phthalimide was used, remove the solvent and treat the residue with hydrazine hydrate in ethanol.

-

After workup and purification by column chromatography, dissolve the resulting free base in diethyl ether.

-

Add a solution of HCl in diethyl ether dropwise to precipitate the hydrochloride salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product. A suggested workflow is outlined below.

Caption: Analytical workflow for the characterization of the final product.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities. Polysaccharide-based columns are particularly effective for the separation of chiral amines.[8][10]

-

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column: Chiralpak® IA or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or equivalent

-

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A basic additive (e.g., diethylamine) is often required to improve peak shape and resolution.

-

Typical Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 220 nm or 254 nm

-

Injection Volume: 10 µL

-

-

Expected Outcome: Baseline separation of the (R) and (S) enantiomers, allowing for the accurate determination of the enantiomeric excess of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure and connectivity of the molecule. ¹H NMR confirms the presence of different proton environments, ¹³C NMR identifies the carbon skeleton, and ¹⁹F NMR is particularly useful for fluorinated compounds.

-

¹H NMR (Representative):

-

Aromatic protons will appear in the downfield region (δ 7.0-8.0 ppm), with splitting patterns influenced by the fluorine substituents.

-

The proton at C4 (adjacent to the amine) will likely be a multiplet in the δ 4.0-4.5 ppm range.

-

The methylene protons of the chroman ring will appear as complex multiplets in the δ 2.0-3.0 ppm and δ 4.0-4.5 ppm regions.

-

-

¹³C NMR (Representative):

-

Aromatic carbons will resonate in the δ 110-160 ppm range, with characteristic C-F coupling constants.

-

The carbon at C4 bearing the amine group is expected around δ 50-60 ppm.

-

-

¹⁹F NMR (Representative):

-

Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

-

Mass Spectrometry (MS)

Principle: MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Expected Result: For the hydrochloride salt, the mass spectrum will show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 186.07.

Potential Applications in Drug Discovery

While the specific biological target of this compound is not yet fully elucidated in public literature, its structural features suggest potential utility in neuroscience research, particularly in the context of neurodegenerative diseases.

The chroman scaffold is a core component of several compounds with neurological activity.[11] Furthermore, difluorinated aromatic moieties are present in various CNS-active drugs. A notable example is the γ-secretase inhibitor MRK-560, which contains a 2,5-difluorophenyl group and was investigated for the treatment of Alzheimer's disease.[12] γ-Secretase is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.

Given these precedents, it is hypothesized that this compound may serve as a valuable building block or lead compound for the development of novel modulators of neurological targets, such as γ-secretase. Further pharmacological screening is warranted to explore its potential therapeutic applications.[13][14]

Safety and Handling

As with any research chemical, this compound should be handled with appropriate care by trained personnel in a laboratory setting.

-

Hazard Classification (based on similar compounds):

-

May be harmful if swallowed or in contact with skin.

-

Causes skin and eye irritation.

-

May cause an allergic skin reaction.

-

Suspected of causing cancer.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, a lab coat, and safety glasses with side shields.

-

-

Handling:

-

Handle in a well-ventilated fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[5]

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.

-

References

- But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry–An Asian Journal, 2(11), 1340-1355.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

-

Wikipedia. (2023). Mitsunobu reaction. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

- Hughes, D. L. (2002). The Mitsunobu reaction. Organic reactions, 42, 335-656.

- Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(29), e202200331.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835428, 7,8-Difluorochroman-4-one. [Link]

-

ResearchGate. (2025). Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts | Request PDF. [Link]

-

Chemistry Steps. (n.d.). Alcohols to Amines. [Link]

-

analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]

-

Royal Society of Chemistry. (2007). Preparation of secondary and tertiary amines from nitroarenes and alcohols. [Link]

-

ResearchGate. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor That Displaces Equilibria and Enables High-Throughput Screening. [Link]

-

National Center for Biotechnology Information. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. [Link]

- Google Patents. (n.d.). CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol.

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

-

National Center for Biotechnology Information. (2008). Biological activities of novel derivatives of DIF-1 isolated from Dictyostelium. [Link]

-

National Center for Biotechnology Information. (2007). The novel gamma secretase inhibitor N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide (MRK-560) reduces amyloid plaque deposition without evidence of notch-related pathology in the Tg2576 mouse. [Link]

-

BD Regulatory Documents. (2024). SAFETY DATA SHEET. [Link]

-

MDPI. (2021). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SIELC Technologies. (n.d.). Separation of 3-Amino-4-chlorobenzenesulphonyl fluoride on Newcrom R1 HPLC column. [Link]

-

National Center for Biotechnology Information. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. [Link]

-

MDPI. (2023). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. [Link]

-

National Center for Biotechnology Information. (2001). Synthesis and Biological Activity of 4',8-dihydroxyisoflavon-7-yl D-hexopyranosides. [Link]

-

National Center for Biotechnology Information. (1991). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

-

National Center for Biotechnology Information. (2017). A Screening Tool to Detect Clinical Manganese Neurotoxicity. [Link]

-

National Center for Biotechnology Information. (1985). Pharmacological profile of binedaline, a new antidepressant drug. [Link]

-

National Center for Biotechnology Information. (2020). Screening for anti-NMDAR encephalitis in psychiatry. [Link]

Sources

- 1. ymcamerica.com [ymcamerica.com]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemical.kao.com [chemical.kao.com]

- 13. A Screening Tool to Detect Clinical Manganese Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening for anti-NMDAR encephalitis in psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-7,8-difluorochroman-4-amine hydrochloride molecular weight and formula

An In-Depth Technical Guide to (R)-7,8-difluorochroman-4-amine hydrochloride: A Chiral Building Block for Novel Therapeutics

Introduction

This compound is a specialized chiral chemical entity of significant interest to the pharmaceutical and medicinal chemistry sectors. As a fluorinated chroman derivative, it serves as a critical building block in the synthesis of complex molecular architectures, particularly for novel therapeutic agents. The strategic placement of fluorine atoms on the aromatic ring can substantially modulate the physicochemical and pharmacological properties of the parent molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its application context for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, formulation, and analytical characterization.

| Property | Value | Source(s) |

| Chemical Name | (4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine,hydrochloride | [1] |

| CAS Number | 1266231-84-8 | [1][2] |

| Molecular Formula | C₉H₁₀ClF₂NO | [1][2] |

| Molecular Weight | 222.00 g/mol ; 221.63 g/mol | [1][2] |

| Appearance | Typically a white to off-white solid | |

| Chirality | (R)-enantiomer | |

| Storage | Inert atmosphere, room temperature | [2] |

Note on Molecular Weight: The slight variation in reported molecular weights (222.00 vs. 221.63) may arise from calculations based on average isotopic abundance versus monoisotopic mass. For laboratory purposes such as reagent measurement, the average mass (222.00 g/mol ) is conventionally used.

Synthesis and Stereochemical Control

The synthesis of this compound is a multi-step process where the establishment of the correct stereochemistry at the C4 position is the most critical transformation. The general strategy involves the asymmetric reduction of a prochiral ketone precursor, followed by functional group manipulation to install the amine.

Synthetic Workflow Overview

The logical flow from the starting ketone to the final hydrochloride salt is depicted below. This pathway ensures high enantiomeric purity, which is crucial for developing stereospecific pharmaceuticals.

Caption: Synthetic workflow for (R)-7,8-difluorochroman-4-amine HCl.

Detailed Experimental Protocol: Asymmetric Synthesis

This protocol describes a representative method for synthesizing the target compound, emphasizing the critical stereochemical control step.

PART A: Asymmetric Reduction of 7,8-Difluorochroman-4-one

-

Rationale: The creation of the chiral center is achieved via an asymmetric reduction of the prochiral ketone. The use of a ketoreductase enzyme, as suggested by related syntheses, offers high enantioselectivity and mild reaction conditions, making it suitable for industrial scale-up[3]. Alternatively, chemical methods like the Corey-Bakshi-Shibata (CBS) reduction can be employed.

-

Procedure (Enzymatic Approach):

-

To a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0) add NADP⁺ (coenzyme) and glucose dehydrogenase (for coenzyme recycling).

-

Add the ketoreductase enzyme selected for (R)-selectivity.

-

Dissolve 7,8-Difluorochroman-4-one (1.0 eq) in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol and add it to the reaction mixture.

-

Initiate the reaction by adding D-glucose (approx. 1.5 eq).

-

Maintain the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC or TLC.

-

Upon completion, perform a workup by extracting the product with an organic solvent such as ethyl acetate. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-7,8-Difluorochroman-4-ol.

-

PART B: Conversion to Amine and Salt Formation

-

Rationale: A common and reliable method to convert the resulting alcohol to an amine is through a Mitsunobu reaction or a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an azide and subsequent reduction. The latter is detailed here for its robustness.

-

Procedure:

-

Mesylation: Dissolve the crude (R)-7,8-Difluorochroman-4-ol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 1-2 hours, monitoring by TLC.

-

Azide Displacement: To the reaction mixture, add sodium azide (3.0 eq) and a phase-transfer catalyst like tetrabutylammonium bromide. Add DMF as a co-solvent and heat the reaction (e.g., 60-80 °C) until the mesylate is consumed.

-

Reduction: After an aqueous workup to isolate the crude azide intermediate, dissolve it in methanol or ethanol. Add a catalyst such as 10% Palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Salt Formation: Filter the catalyst and concentrate the filtrate. Dissolve the resulting free base, (R)-7,8-Difluorochroman-4-amine[4], in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (e.g., 2M) dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold ether, and dry under vacuum to yield this compound as a solid.

-

Applications in Drug Discovery

(R)-7,8-difluorochroman-4-amine and its hydrochloride salt are not typically final drug products but are crucial chiral intermediates. Their value lies in providing a stereochemically defined scaffold for building more complex molecules.

Case Study: Potassium-Competitive Acid Blockers (P-CABs)

A significant application area for related fluorinated chroman structures is in the development of P-CABs. These are a novel class of drugs for treating acid-related gastrointestinal disorders[3]. Unlike proton pump inhibitors (PPIs), P-CABs act by competitively and reversibly inhibiting the H⁺/K⁺-ATPase proton pump[3]. The chroman scaffold can serve as a core structural element, and the specific stereochemistry and fluorine substitution pattern are often critical for achieving high potency and selectivity. The amine functional group on the (R)-7,8-difluorochroman-4-amine scaffold provides a key handle for further chemical elaboration to build the final P-CAB drug candidate.

Quality Control and Characterization

To ensure the identity, purity, and enantiomeric excess of the synthesized compound, a panel of analytical techniques must be employed.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure. ¹⁹F NMR is particularly important for verifying the presence and environment of the fluorine atoms.

-

Mass Spectrometry (MS): Confirms the molecular weight of the parent ion.

-

High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity. Chiral HPLC is essential to determine the enantiomeric excess (e.e.%) of the final product, ensuring the effectiveness of the asymmetric synthesis step.

-

Melting Point: A characteristic physical property that can indicate purity.

-

Certificate of Analysis (CoA): A formal document summarizing all QC data, including purity and spectral analysis, is necessary for materials used in drug development.

Conclusion

This compound is a high-value chiral building block with direct applications in the synthesis of advanced pharmaceutical intermediates. Its difluorinated chroman core, combined with the stereodefined amine functionality, makes it an attractive component for designing next-generation therapeutics, such as P-CABs. The synthetic pathways, while requiring careful control of stereochemistry, utilize established and scalable chemical transformations, ensuring its accessibility for both research and commercial drug development programs.

References

- This compound.

- This compound. BLDpharm.

- 7,8-Difluorochroman-4-amine. Achmem.

- (R)-7,8-Difluorochroman-4-amine. Alchem.Pharmtech.

- (R)-7,8-Difluorochroman-4-amine. BLDpharm.

- 7,8-Difluorochroman-4-amine. AiFChem.

- Preparation method of R-5, 7-difluorochroman-4-ol.

Sources

- 1. This compound - CAS:1266231-84-8 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 2. 1266231-84-8|this compound|BLD Pharm [bldpharm.com]

- 3. CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol - Google Patents [patents.google.com]

- 4. 1213550-52-7|(R)-7,8-Difluorochroman-4-amine|BLD Pharm [bldpharm.com]

A Technical Guide to Investigating the Potential Biological Targets of (R)-7,8-difluorochroman-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-7,8-difluorochroman-4-amine hydrochloride is a chiral small molecule with a difluorinated chroman scaffold. While public domain literature on the specific biological targets of this compound is not currently available, its structural motifs are present in compounds with known biological activities. This guide, therefore, provides a comprehensive framework for the systematic investigation of its potential biological targets. We will explore hypothesized target classes based on structural analogs and present a detailed, phased experimental approach for target identification, validation, and mechanism of action studies. This document is intended to serve as a practical roadmap for researchers and drug development professionals seeking to elucidate the therapeutic potential of this and similar novel chemical entities.

Introduction to this compound

This compound is a synthetic organic compound featuring a chroman ring system, which is a common scaffold in medicinal chemistry. The key structural features include a fluorine substitution at positions 7 and 8 of the aromatic ring, and an amine group at the chiral center of the 4-position. The hydrochloride salt form generally confers improved solubility and stability. The presence of fluorine can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing drug-like characteristics. Given the privileged nature of the chroman scaffold and the known bioactivity of various amine-containing compounds, a systematic evaluation of the biological targets of (R)-7,8-difluorochroman-4-amine is a meritorious endeavor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1266231-84-8 | [1] |

| Molecular Formula | C9H10ClF2NO | [1] |

| Molecular Weight | 221.63 g/mol | [1] |

| Chirality | (R)-enantiomer | [1] |

Hypothesized Target Classes Based on Structural Analogs

The initial phase of a target identification campaign for a novel compound often involves forming hypotheses based on its structural similarity to molecules with known biological activities.

Central Nervous System (CNS) Targets

The chroman scaffold is found in various CNS-active compounds. A recent study on amino-7,8-dihydro-4H-chromenone derivatives revealed their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathophysiology of Alzheimer's disease.[2] Although the core structure in that study is a chromenone, the shared chroman ring system and the presence of an amino moiety suggest that cholinesterases are a plausible target class for (R)-7,8-difluorochroman-4-amine.

Furthermore, many small molecule amines with appropriate lipophilicity can cross the blood-brain barrier.[3] This opens the possibility of interactions with a wide range of CNS targets, including:

-

Neurotransmitter Receptors: G-protein coupled receptors (GPCRs) for neurotransmitters like dopamine, serotonin, and norepinephrine.

-

Monoamine Transporters: The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are common targets for amine-containing drugs.

-

Ion Channels: Voltage-gated and ligand-gated ion channels are critical for neuronal excitability.

Gastrointestinal (GI) and Other Systemic Targets

Interestingly, a structurally related compound, (R)-5,7-difluorochroman-4-ol, serves as a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[4] While the fluorine substitution pattern (5,7- vs. 7,8-) and the functional group at the 4-position (hydroxyl vs. amine) are different, this precedent suggests that the difluorochroman scaffold can be tailored to interact with proteins outside the CNS, such as ion pumps in the GI tract.

Other potential target families to consider, based on the broad bioactivity of amine-containing heterocycles, include:

-

Kinases: The human kinome is a large family of enzymes that are frequent targets in drug discovery.

-

Metabolic Enzymes: Monoamine oxidases (MAO-A and MAO-B) are known to metabolize amine-containing compounds and can also be inhibited by them.[5]

A Phased Approach to Target Identification and Validation

The following sections outline a logical, step-by-step workflow for identifying and validating the biological targets of this compound.

Phase 1: Broad-Based Target Identification

The objective of this phase is to cast a wide net to identify potential interacting proteins.

Computational methods can provide initial hypotheses at a low cost.

-

Similarity Searching: Utilize chemical informatics tools to search databases of known bioactive compounds for structurally similar molecules. This can provide initial clues about potential target families.

-

Pharmacophore Modeling and Virtual Screening: Construct a 3D pharmacophore model based on the structure of (R)-7,8-difluorochroman-4-amine and use it to screen libraries of 3D protein structures (e.g., the Protein Data Bank).

-

Molecular Docking: Perform docking studies against the crystal structures of hypothesized targets (e.g., AChE, BChE, dopamine receptors, serotonin transporters) to predict binding affinity and pose.

Broad screening against panels of purified proteins can identify direct interactions.

Protocol 1: Kinase Profiling

-

Assay Principle: A radiometric or fluorescence-based assay is used to measure the ability of the test compound to inhibit the activity of a large panel of purified kinases.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). Typically, an initial screen is performed at a single high concentration (e.g., 10 µM).

-

Analyze the results to identify kinases for which activity is significantly inhibited (e.g., >50% inhibition).

-

For any "hits," perform dose-response assays to determine the IC50 value.

-

This approach aims to isolate binding partners from a complex biological sample.

Protocol 2: Affinity Chromatography

-

Bait Preparation: Synthesize a derivative of (R)-7,8-difluorochroman-4-amine with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for CNS targets) to a high density.

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Pulldown:

-

Incubate the clarified lysate with the immobilized compound (the "bait") and with control beads (without the compound).

-

Wash the beads extensively to remove non-specific binders.

-

Elute the specifically bound proteins, for example by changing the pH or by competing with an excess of the free compound.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands that are present in the bait sample but not the control.

-

Identify the proteins by mass spectrometry (LC-MS/MS).

-

Caption: Workflow for Phase 1 Target Identification.

Phase 2: Target Validation and Mechanistic Studies

Once a list of potential targets is generated, the next crucial step is to validate these interactions in a cellular context.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Assay Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in stability.

-

Procedure:

-

Treat intact cells with this compound or a vehicle control.

-

Heat aliquots of the treated cells to a range of temperatures.

-

Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or ELISA.

-

A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

-

If the compound elicits a measurable cellular phenotype (e.g., changes in cell viability, signaling, or gene expression), it is essential to demonstrate that this effect is mediated through the identified target.

Protocol 4: Target Knockdown using siRNA

-

Procedure:

-

Transfect cells with a small interfering RNA (siRNA) specifically targeting the mRNA of the putative target protein. Use a non-targeting control siRNA in parallel.

-

After allowing time for the protein to be depleted (typically 48-72 hours), confirm the knockdown by Western blotting.

-

Treat the knockdown cells and control cells with this compound.

-

Measure the cellular phenotype of interest.

-

If the compound's effect is diminished or abolished in the knockdown cells compared to the control cells, this provides strong evidence that the effect is on-target.

-

Caption: Workflow for Phase 2 Target Validation.

Summary and Future Directions

The elucidation of the biological targets of novel chemical entities like this compound is a critical step in the drug discovery process. While direct biological data for this compound is not yet in the public domain, its chemical structure allows for the formulation of rational hypotheses regarding its potential targets. The multi-pronged approach outlined in this guide, combining in silico, in vitro, and cell-based methods, provides a robust framework for de-orphaning this and other novel compounds. Successful identification and validation of a target would pave the way for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models.

References

- BLDpharm. This compound.

- AiFChem. 7,8-Difluorochroman-4-amine.

- Alchem.Pharmtech. (R)-7,8-Difluorochroman-4-amine.

- BLDpharm. (R)-7,8-Difluorochroman-4-amine.

- Achmem. 7,8-Difluorochroman-4-amine.

- Crings. This compound.

- Ahemara, N., & Mash, E. A. (2003). Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. Bioorganic & Medicinal Chemistry, 11(23), 5229-5234.

-

Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1][6][7]triazolo[4,3-d][1][7]diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1117-1128.

- Pelletier, J. C., et al. (2006). Synthesis and Biological Evaluation of Manzamine Analogues. Organic Letters, 8(15), 3407-3409.

- Jung, J. C., & Oh, S. (2011). Practical synthesis of hydroxychromenes and evaluation of their biological activity. Molecules, 17(1), 240-247.